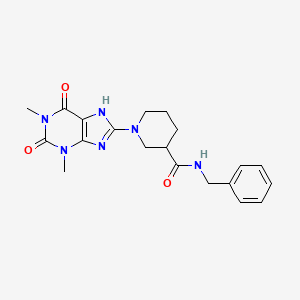![molecular formula C23H17ClN2O3S B10869532 N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10869532.png)
N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Chlorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a combination of chlorophenyl, acryl, methoxydibenzo, and thiourea groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of piperidine to form 4-chlorocinnamic acid. This intermediate is then reacted with thionyl chloride to produce 4-chlorocinnamoyl chloride. The final step involves the reaction of 4-chlorocinnamoyl chloride with 2-methoxydibenzo[B,D]furan-3-ylthiourea under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-Chlorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Chlorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of N-[3-(4-Chlorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methyl-5-(3-(3-nitrophenyl)acryloyl)-1,3-thiazol-2-yl)thiourea
- N-(5-(3-(2,4-dichlorophenyl)acryloyl)-4-methyl-1,3-thiazol-2-yl)thiourea
- N-(5-(3-(4-methoxyphenyl)acryloyl)-4-methyl-1,3-thiazol-2-yl)thiourea
Uniqueness
N-[3-(4-Chlorophenyl)acryloyl]-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxydibenzo[B,D]furan moiety, in particular, contributes to its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C23H17ClN2O3S |
|---|---|
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
(E)-3-(4-chlorophenyl)-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C23H17ClN2O3S/c1-28-21-12-17-16-4-2-3-5-19(16)29-20(17)13-18(21)25-23(30)26-22(27)11-8-14-6-9-15(24)10-7-14/h2-13H,1H3,(H2,25,26,27,30)/b11-8+ |
InChI-Schlüssel |
LKFLQTNGTFXPBR-DHZHZOJOSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B10869450.png)
![5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10869455.png)
![4-[({2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B10869461.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10869477.png)
![4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10869487.png)

![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10869522.png)
![N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide](/img/structure/B10869523.png)
![2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
![8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10869535.png)
![N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide](/img/structure/B10869540.png)
![7-benzyl-3-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869541.png)
